molecular formula C8H9N3OS B15262114 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15262114
M. Wt: 195.24 g/mol
InChI Key: RMFGOKHODWOEEE-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The structure is confirmed using techniques such as 1H NMR and MS, and the overall yield of the synthesis is around 43% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for substitution reactions and nitrous acid for deamination . Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deamination reactions can yield 2-substituted 3H-thieno[2,3-d]pyrimidin-4(3H)-ones .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to target both bacterial and cancer cells highlights its versatility and potential as a therapeutic agent.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H9N3OS/c9-2-3-11-5-10-7-6(8(11)12)1-4-13-7/h1,4-5H,2-3,9H2

InChI Key

RMFGOKHODWOEEE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCN

Origin of Product

United States

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